molecular formula C14H13Cl2NO B3145569 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline CAS No. 57688-36-5

3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline

Cat. No. B3145569
CAS RN: 57688-36-5
M. Wt: 282.2 g/mol
InChI Key: IOVGTLBGPQGCST-UHFFFAOYSA-N
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Description

“3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline” is a biochemical used for proteomics research . Its molecular formula is C14H13Cl2NO and its molecular weight is 282.17 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central aniline group (a benzene ring with an attached amino group), with a chloro group and a 4-chloro-3,5-dimethylphenoxy group attached to the benzene ring .

Scientific Research Applications

Environmental Remediation

A study on the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene revealed the formation of modified anilines, including 3-chloro-4-hydroxyaniline, through a catabolic degradation process, indicating potential pathways for environmental remediation of similar compounds (Kolar & Schlesiger, 1975).

Wastewater Treatment

A novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method combining Photocatalytic and Electrocatalytic Oxidation showed enhanced degradation of stubborn organic matters like 3,4-dimethylaniline, which shares structural similarities with the compound of interest. This method could potentially apply for the efficient treatment of industrial wastewaters containing complex organic compounds (Li et al., 2020).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of new anionic pentacoordinate triorganotin(IV) compounds involving (2,6-dimethylphenoxy)triorganostannanes offer insights into the chemical properties and reactivity of related organometallic compounds, which could be relevant for materials science and catalysis (Suzuki et al., 1990).

Potential Pesticides

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized as potential pesticides. This work highlights the compound's utility in developing new agrochemicals, showcasing its relevance in agricultural sciences (Olszewska et al., 2011).

Antimicrobial Agents

Research into Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, structurally related to the compound of interest, demonstrates significant antimicrobial activity, indicating the potential for developing new antimicrobial agents from similar chemical frameworks (Bairagi et al., 2009).

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Related compounds such as o-chloroaniline have been shown to react with formaldehyde to form an o-chloroanilino-methanol . This suggests that 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline may also undergo similar reactions with other molecules.

Result of Action

Given its use in proteomics research , it may influence protein expression or function, but specific effects would depend on the compound’s targets and mode of action.

properties

IUPAC Name

3-chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-8-5-11(6-9(2)14(8)16)18-13-4-3-10(17)7-12(13)15/h3-7H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVGTLBGPQGCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220587
Record name 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57688-36-5
Record name 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57688-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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